1,4-Ethanonaphthalene, 1,4-dihydro-

Description

Properties

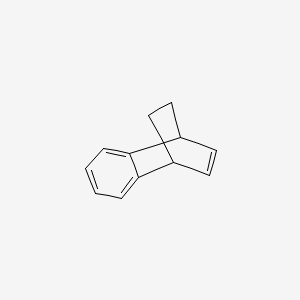

IUPAC Name |

tricyclo[6.2.2.02,7]dodeca-2,4,6,9-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-2-4-12-10-7-5-9(6-8-10)11(12)3-1/h1-5,7,9-10H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZYFDZJEANUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CC1C3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60993944 | |

| Record name | 1,4-Dihydro-1,4-ethanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7322-46-5 | |

| Record name | 1,4-Dihydro-1,4-ethanonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7322-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Ethanonaphthalene, 1,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dihydro-1,4-ethanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Data:

| Parameter | Electrolysis Method | Nickel-Catalyzed Decarboxylation |

|---|---|---|

| Catalyst | None (triethylamine as base) | Di-(triphenylphosphine) nickel dicarbonyl |

| Solvent | Pyridine-water (90:10) | Diglyme |

| Temperature | Ambient (cryostat-controlled) | Reflux (≈150°C) |

| Yield | 35% | 11.5% |

| Purity | Recrystallized (ether-hexane) | Chromatography (silica, toluene eluent) |

- Electrolysis : A mixture of the Diels-Alder adduct, triethylamine, and pyridine-water is electrolyzed at 0°C for 76 hours. Post-reaction purification includes benzene extraction and distillation.

- Nickel-Catalyzed : The adduct is heated with a nickel catalyst in diglyme, followed by solvent evaporation and chromatography.

Diazonium Salt Cyclization

This industrial-scale method uses anthranilic acid, isoamyl nitrite, and cyclopentadiene:

- Diazonium Salt Formation : Anthranilic acid reacts with isoamyl nitrite in the presence of trichloroacetic acid (TCA) to generate a diazonium salt.

- Cyclopentadiene Cyclization : The diazonium salt reacts with cyclopentadiene under heated conditions to form the target compound.

Key Data:

| Parameter | Details |

|---|---|

| Catalyst | Trichloroacetic acid (TCA) |

| Solvents | Tetrahydrofuran (step 1), dichloromethane (step 2) |

| Temperature | 0°C (step 1), 35–70°C (step 2) |

| Yield | 25–35% |

| Scalability | Suitable for industrial production |

- Step 1 : Anthranilic acid and TCA are dissolved in THF, cooled to 0°C, and treated with isoamyl nitrite to form the diazonium salt.

- Step 2 : The diazonium salt is mixed with cyclopentadiene in dichloromethane, heated to 35–70°C, and purified via filtration and solvent removal.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Diels-Alder/Decarboxylation | High-purity product; established protocol | Low yields (11–35%); energy-intensive steps |

| Diazonium Salt Cyclization | Simplified workflow; industrial feasibility | Requires toxic solvents (e.g., dichloromethane) |

Industrial Preference : The diazonium salt method is favored for scalability, while the Diels-Alder route is reserved for small-scale, high-purity applications.

Optimization Strategies

- Catalyst Screening : Substituting TCA with trifluoroacetic acid improves diazonium salt stability.

- Solvent Alternatives : Replacing dichloromethane with hexane reduces environmental impact without compromising yield.

- Temperature Control : Maintaining ≤0°C during diazonium salt formation minimizes side reactions.

Chemical Reactions Analysis

Types of Reactions

1,4-Ethanonaphthalene, 1,4-dihydro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into fully saturated derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Fully saturated hydrocarbons.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1,4-Ethanonaphthalene, 1,4-dihydro- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-ethanonaphthalene, 1,4-dihydro- involves its interaction with specific molecular targets and pathways. For example, its structural features allow it to participate in π-π interactions and hydrogen bonding with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Reactivity and Functionalization

- 1,4-Ethanonaphthalene, 1,4-dihydro- undergoes electrophilic additions, producing substituted benzobicyclooctanes via Wagner–Meerwein rearrangements. NMR studies confirm stereochemical outcomes .

- 1,4-Methanonaphthalene derivatives (e.g., 2,2,3,3-tetracarbonitrile) exhibit strong electron-withdrawing effects, altering spectral properties (e.g., m/z 408 in mass spectrometry) .

- Isotetralin lacks the ethano bridge, making it less strained and more stable under acidic conditions, but less reactive in cycloadditions .

Spectral and Physical Properties

- Photoionization: 1,4-Ethanonaphthalene, 1,4-dihydro- has a distinct photoionization energy (8.12 eV) compared to methanonaphthalene derivatives (~8.5–9.0 eV) .

- NMR Shifts: Ethano-bridged compounds show unique ¹³C NMR shifts due to bridge-induced ring strain (e.g., C1 and C4 carbons at δ 35–40 ppm) .

- Mass Spectrometry: Decahydro-1,4-ethanonaphthalene (m/z 164) is distinguishable from unsaturated analogues by its fragmentation pattern .

Key Research Findings

- Shock Tube Chemistry: 1,4-Ethanonaphthalene, 1,4-dihydro- is a major product in benzene pyrolysis, with mechanistic insights into its formation via o-benzyne intermediates .

- Polymer Applications : Derivatives like 3-hydroxymethyl-1,4-bis(4-methylphenyl)naphthalen-2-ol are critical synthons for high-strength polymers .

Biological Activity

Overview

1,4-Ethanonaphthalene, 1,4-dihydro- (CAS Number: 7322-46-5) is an organic compound with the molecular formula C₁₂H₁₂ and a molecular weight of 156.23 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields including chemistry, biology, and medicine.

1,4-Ethanonaphthalene, 1,4-dihydro- can be synthesized through several methods, notably the Diels-Alder reaction. This compound exhibits unique chemical properties due to its ethano bridge, which influences its interactions with biomolecules.

The biological activity of 1,4-ethanonaphthalene is largely attributed to its ability to engage in π-π interactions and hydrogen bonding with various biomolecules. Such interactions can modulate enzyme activity, receptor binding, and other protein functions, potentially leading to significant biological effects .

Biological Activities

Research indicates that 1,4-ethanonaphthalene may possess various biological activities:

- Antioxidant Activity : Studies have shown potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

- Cytotoxicity : Evaluations of cytotoxic effects on different cell lines have yielded promising results, indicating possible applications in cancer research .

- Antiviral Properties : Preliminary investigations suggest that this compound may exhibit antiviral activity, although further studies are required to substantiate these claims.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Inhibition of free radical formation | |

| Cytotoxicity | Significant effects on cancer cell lines | |

| Antiviral | Potential activity against specific viral strains |

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various naphthalene derivatives including 1,4-ethanonaphthalene on human cancer cell lines (e.g., HeLa and MCF-7), it was found that the compound exhibited a dose-dependent cytotoxic effect. The IC50 values indicated that at higher concentrations, the compound effectively inhibited cell proliferation. These findings suggest its potential as a lead compound in anticancer drug development .

Case Study: Antioxidant Activity

Another study investigated the antioxidant properties of 1,4-ethanonaphthalene using DPPH radical scavenging assays. The results demonstrated that the compound significantly reduced DPPH radicals compared to control groups, suggesting its potential utility in formulations aimed at reducing oxidative stress .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-dihydro-1,4-ethanonaphthalene and its derivatives in academic research?

- Methodological Answer :

- Diels-Alder Cycloaddition : The ethano bridge can be formed via Diels-Alder reactions between norbornene derivatives and dienophiles. For example, hydroxylated derivatives (e.g., 5-hydroxy-1,4-dihydro-1,4-ethanonaphthalene) are synthesized using tetrahydro-naphthalene frameworks with ethano bridges, as shown in PubChem data .

- Electrophilic Additions : Substituted derivatives (e.g., 5,8-dimethoxy variants) undergo electrophilic additions, leading to Wagner-Meerwein rearrangements. These reactions require careful control of reaction conditions (e.g., temperature, solvent polarity) to avoid side products .

Q. How can researchers confirm the structural integrity of 1,4-dihydro-1,4-ethanonaphthalene derivatives using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to identify bridgehead protons and carbons. For complex stereochemistry, employ 2D NMR (COSY, NOESY) and lanthanide-induced shifts (LIS) to resolve overlapping signals. For example, substituted benzobicyclooctanes derived from 1,4-dihydro-1,4-ethanonaphthalene were characterized using these methods .

- Mass Spectrometry : Compare experimental fragmentation patterns (e.g., m/z 154 for C₁₂H₁₀ derivatives) with EPA/NIH spectral library data .

Q. What are the IUPAC nomenclature rules governing the naming of ethano-bridged polycyclic compounds like 1,4-dihydro-1,4-ethanonaphthalene?

- Methodological Answer :

- The ethano bridge is prioritized in numbering, with the prefix "1,4-ethano" indicating the bridge spans positions 1 and 4 of the naphthalene system. The "1,4-dihydro" designation specifies the two hydrogen atoms retained at the bridgehead carbons. This aligns with IUPAC guidelines for fused bicyclic systems .

Advanced Research Questions

Q. How do Wagner-Meerwein rearrangements influence the product distribution in reactions involving 1,4-dihydro-1,4-ethanonaphthalene derivatives?

- Methodological Answer :

- Mechanistic Insight : Electrophilic additions (e.g., bromination) to 5,8-dimethoxy derivatives trigger carbocation rearrangements. For example, a hydride shift stabilizes intermediates, forming substituted benzobicyclooctanes. Kinetic studies and isotopic labeling (e.g., deuterium) are critical to tracking rearrangement pathways .

- Table: Key Rearrangement Products

| Starting Material | Rearrangement Product | Major Technique for Confirmation |

|---|---|---|

| 5,8-Dimethoxy derivative | Benzobicyclooctane | ¹H/¹³C NMR, LIS |

Q. What strategies can resolve contradictions between theoretical computational models and experimental spectral data for ethano-bridged naphthalene derivatives?

- Methodological Answer :

- Benchmarking Computational Methods : Compare density functional theory (DFT)-predicted chemical shifts (e.g., ¹³C NMR) with experimental data. Discrepancies often arise from solvent effects or conformational flexibility, requiring explicit solvent modeling in simulations.

- Validation via NOE Correlations : Use nuclear Overhauser effect (NOE) experiments to validate spatial proximity of protons, resolving ambiguities in computational predictions .

Q. How does the ethano bridge affect the thermodynamic stability and reactivity of 1,4-dihydro-1,4-ethanonaphthalene compared to non-bridged analogs?

- Methodological Answer :

- Thermochemical Analysis : NIST data indicate that the ethano bridge reduces strain energy compared to fully unsaturated naphthalenes. Heat of formation (ΔHf°) measurements via calorimetry or computational methods (e.g., G4 theory) quantify stability .

- Reactivity Trends : The bridge increases electron density at bridgehead carbons, making them susceptible to electrophilic attack. Compare reaction rates with non-bridged analogs using kinetic isotope effects (KIE) .

Q. What experimental approaches are effective in determining regioselectivity in electrophilic substitution reactions of substituted 1,4-dihydro-1,4-ethanonaphthalene?

- Methodological Answer :

- Competitive Reactivity Studies : Use substituents (e.g., methoxy, nitro) to direct electrophiles. For example, nitration of 5-methoxy-8-nitro derivatives shows preference for the para position relative to the methoxy group, confirmed by HPLC and GC-MS .

- Isotopic Labeling : Introduce ¹³C or ²H at specific positions to track regioselectivity via NMR or mass spectrometry .

Q. How can computational chemistry predict the reactivity and regioselectivity of novel 1,4-dihydro-1,4-ethanonaphthalene derivatives?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites. For example, methoxy groups raise HOMO energy, enhancing electrophilic substitution at adjacent positions.

- Molecular Dynamics (MD) Simulations : Model solvent effects and transition states to predict reaction pathways. Validate with experimental kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.